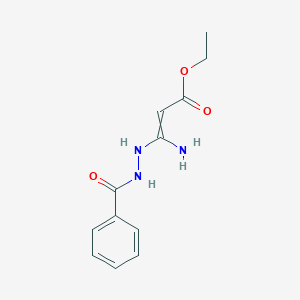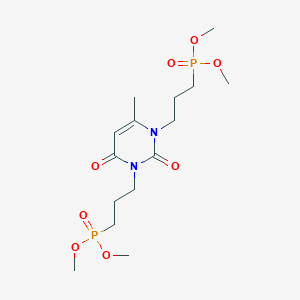
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester, also known as TDP, is a phosphonate compound that has been widely used in scientific research. TDP is a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester inhibits alkaline phosphatase activity by binding to the active site of the enzyme and forming a stable complex. This complex prevents the substrate from binding to the enzyme, thereby inhibiting the enzymatic activity. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to be a potent and selective inhibitor of alkaline phosphatase, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have several biochemical and physiological effects. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to increase bone mineral density and reduce bone resorption, making it a potential therapeutic agent for the treatment of osteoporosis. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have hepatoprotective effects by reducing liver damage caused by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of alkaline phosphatase, making it a useful tool for studying the role of alkaline phosphatase in various physiological processes. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester is also stable and easy to handle, making it a convenient reagent for lab experiments.
However, there are also some limitations to the use of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in lab experiments. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester. One potential direction is the development of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester analogs with improved pharmacokinetic properties, such as longer half-lives and better tissue distribution. Another direction is the investigation of the therapeutic potential of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in the treatment of other diseases, such as liver diseases and inflammatory disorders. Finally, the role of alkaline phosphatase in various physiological processes, such as bone mineralization and immune response, could be further studied using Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a tool.
Métodos De Síntesis
The synthesis of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl) with tetramethylphosphonium chloride in the presence of a base such as triethylamine. The reaction yields Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been widely used in scientific research as an inhibitor of alkaline phosphatase. Alkaline phosphatase is an enzyme that plays a crucial role in the regulation of various physiological processes, including bone mineralization, liver function, and immune response. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have therapeutic potential in the treatment of several diseases, including osteoporosis, liver diseases, and inflammatory disorders.
Propiedades
Número CAS |
130366-46-0 |
|---|---|
Nombre del producto |
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester |
Fórmula molecular |
C15H28N2O8P2 |
Peso molecular |
426.34 g/mol |
Nombre IUPAC |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
Clave InChI |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Otros números CAS |
130366-46-0 |
Sinónimos |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
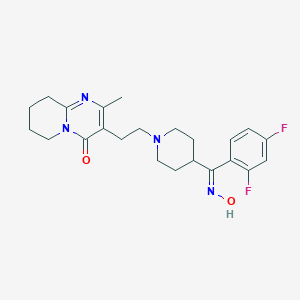
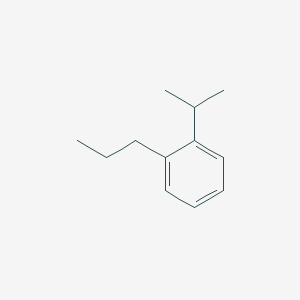
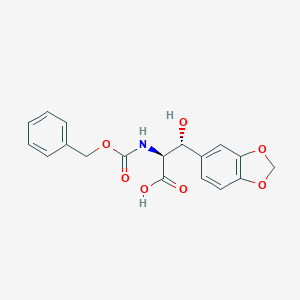
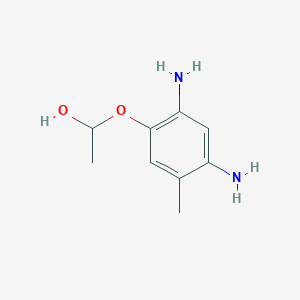
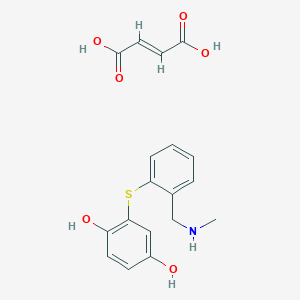



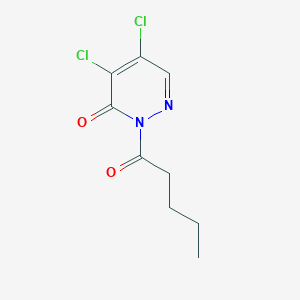
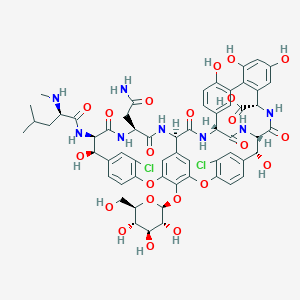

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
